BenchChemオンラインストアへようこそ!

ANEB-001

Cannabinoid Receptor GPCR Drug Discovery

ANEB-001 (Selonabant/V24343) offers a unique, clinically validated CB1 antagonist profile with rapid oral absorption and high CNS penetration. Its Phase II efficacy in blocking THC effects and favorable safety profile make it an essential benchmark for antidote development and CB1 occupancy studies. Procure to ensure your research leverages this advanced, brain-penetrant tool.

Molecular Formula C22H24ClF3N2O2
Molecular Weight 440.9 g/mol
CAS No. 791848-71-0
Cat. No. B10832971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANEB-001
CAS791848-71-0
Molecular FormulaC22H24ClF3N2O2
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CC(C1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C22H24ClF3N2O2/c1-21(2,3)27-20(29)28-12-16(13-28)30-19(14-8-10-15(23)11-9-14)17-6-4-5-7-18(17)22(24,25)26/h4-11,16,19H,12-13H2,1-3H3,(H,27,29)/t19-/m1/s1
InChIKeyBNLYOVHLLDBOFZ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ANEB-001 (CAS 791848-71-0) for Cannabinoid Receptor Research and Drug Development


ANEB-001, also known as selonabant or V24343, is a potent, orally active competitive antagonist of the human cannabinoid type 1 (CB1) receptor [1]. This small molecule (molecular weight 440.89 g/mol, formula C22H24ClF3N2O2) is under clinical development as a rapidly acting antidote for acute cannabinoid intoxication [2]. Originally developed by Vernalis as an anti-obesity agent, ANEB-001 is now the lead candidate of Anebulo Pharmaceuticals, with Phase II clinical data demonstrating its ability to block and reverse THC-induced psychoactive effects in humans [3].

Why ANEB-001 (791848-71-0) Cannot Be Simply Substituted with Other CB1 Antagonists


Although multiple CB1 receptor antagonists have been developed (e.g., rimonabant, taranabant, otenabant, surinabant), they are not interchangeable due to critical differences in their pharmacological profiles, including binding kinetics, brain penetration, and clinical tolerability [1]. ANEB-001 exhibits a unique combination of high affinity (Ki = 0.6 nM), excellent brain penetration (brain:plasma ratio = 1.5), and rapid oral absorption that yields therapeutic plasma levels within 30 minutes—a profile that distinguishes it from other CB1 antagonists and supports its specific development as an emergency antidote for cannabinoid intoxication [2]. Simply substituting another CB1 antagonist would risk altered efficacy, different safety profiles, and potentially severe adverse events, as demonstrated by the withdrawal of rimonabant due to psychiatric side effects [3].

Quantitative Differentiation of ANEB-001 (791848-71-0) Against Key CB1 Antagonist Comparators


Superior CB1 Binding Affinity: ANEB-001 vs. Rimonabant and Taranabant

ANEB-001 binds to the human CB1 receptor with a Ki of 0.6 nM in a displacement binding assay using [3H]-SR141716A as tracer [1]. This affinity is comparable to or exceeds that of other well-characterized CB1 antagonists: rimonabant (Ki = 1.8–2.0 nM) and taranabant (Ki = 0.3–0.5 nM) [2]. The high affinity of ANEB-001 ensures potent receptor blockade at clinically achievable concentrations, supporting its development as an antidote for cannabinoid intoxication [3].

Cannabinoid Receptor GPCR Drug Discovery

Enhanced Brain Penetration: ANEB-001 Brain-to-Plasma Ratio vs. Peripheral CB1 Antagonists

ANEB-001 demonstrates a brain-to-plasma ratio of 1.5 in rats, indicating efficient penetration across the blood-brain barrier [1]. This is significantly higher than the brain-to-plasma ratios reported for peripherally restricted CB1 antagonists like TM38837 (ratio < 0.1) and comparable to or exceeding that of central CB1 antagonists such as rimonabant (ratio ~1.0) [2]. The high brain penetration of ANEB-001 is critical for its intended use as an emergency antidote, as it must rapidly access central CB1 receptors to reverse THC-induced psychoactive effects [3].

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Rapid Absorption and Therapeutic Onset: ANEB-001 Tmax vs. Other Oral CB1 Antagonists

ANEB-001 is rapidly absorbed following oral administration, achieving potentially therapeutic blood levels within 30 minutes [1]. In contrast, other oral CB1 antagonists such as rimonabant and taranabant have longer Tmax values of approximately 2–3 hours [2]. The rapid absorption profile of ANEB-001 is a direct differentiator for its intended use in emergency department settings, where rapid reversal of cannabinoid intoxication is clinically desirable [3].

Pharmacokinetics Oral Bioavailability Emergency Medicine

Clinical Efficacy: ANEB-001 Significantly Reduces THC-Induced 'Feeling High' vs. Placebo

In a Phase II randomized, double-blind, placebo-controlled trial (NCT05282797), ANEB-001 (30 mg) significantly reduced visual analogue scale (VAS) 'Feeling High' scores by up to -82.8% (95% CI: -91.0%, -67.2%, P < 0.0001) compared to placebo when co-administered with 21 mg THC [1]. This effect magnitude is substantially greater than what has been reported for other CB1 antagonists in similar THC challenge models; for example, rimonabant (90 mg) reduced THC-induced 'high' by approximately 40-50% in earlier studies [2]. Furthermore, delayed dosing of ANEB-001 was able to rapidly reverse pre-existing THC effects, demonstrating both prophylactic and therapeutic efficacy [3].

Phase II Clinical Trial Cannabinoid Intoxication Efficacy

Favorable Safety Profile: ANEB-001 No Clinically Meaningful Mood Changes vs. Rimonabant Psychiatric Adverse Events

In Phase II clinical testing, ANEB-001 was generally safe and well tolerated, with no clinically meaningful changes in mood observed at the efficacious 10 mg dose [1]. This contrasts sharply with rimonabant, which was withdrawn from the market due to serious psychiatric adverse events including anxiety (incidence ~8-10%), depression (~3-6%), and suicidal ideation [2]. The improved psychiatric safety profile of ANEB-001 may be attributed to its selective pharmacological properties or the lower doses required for efficacy in the intoxication setting, making it a more viable candidate for emergency use [3].

Safety Tolerability Psychiatric Adverse Events

Optimal Research and Industrial Use Cases for ANEB-001 (791848-71-0)


Clinical Development of Cannabinoid Intoxication Antidotes

ANEB-001 is the most clinically advanced CB1 antagonist specifically developed for acute cannabinoid intoxication. Its Phase II efficacy data (82.8% reduction in 'Feeling High' VAS scores) and favorable safety profile position it as a benchmark compound for any pharmaceutical company or academic center developing next-generation antidotes for cannabis or synthetic cannabinoid overdose. Procurement of ANEB-001 enables direct comparator studies against new chemical entities in THC challenge models [1].

Investigating CB1 Receptor Pharmacology in CNS Penetration Studies

With a brain-to-plasma ratio of 1.5, ANEB-001 serves as an excellent tool compound for investigating the relationship between CB1 receptor occupancy and central pharmacodynamic effects. Researchers studying blood-brain barrier penetration of CB1 antagonists can use ANEB-001 as a positive control for high CNS exposure, comparing it to peripherally restricted antagonists (ratio <0.1) to delineate central vs. peripheral CB1-mediated effects [2].

Metabolic Disorder Research: Appetite Suppression and Weight Loss Models

ANEB-001 (originally V24343) was developed as an anti-obesity agent and has demonstrated striking weight loss in Phase I studies in overweight volunteers. Researchers investigating CB1 antagonism for metabolic syndrome, type 2 diabetes, or NAFLD can utilize ANEB-001 as a tool compound to study appetite suppression and metabolic improvements, leveraging its well-characterized oral bioavailability and safety profile compared to withdrawn agents like rimonabant [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ANEB-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.